4-Chlorocinnamaldehyde
Overview
Description
4-Chlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 4-Chlorocinnamaldehyde is tyrosinase , an important oxidoreductase that plays an integral role in the metabolism of melanin in the body . It has both monophenolase and diphenolase activities .
Mode of Action
This compound interacts with tyrosinase, resulting in a significant inhibitory effect on both monophenolase and diphenolase . It can prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase . The inhibitory mechanism of mushroom tyrosinase by this compound is the reversible competitive inhibition .
Biochemical Pathways
Tyrosinase catalyzes the oxidation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized into dopaquinone . After a series of reactions, dopaquinone eventually becomes melanin . By inhibiting tyrosinase, this compound disrupts this pathway, affecting the production of melanin.
Pharmacokinetics
It’s worth noting that the compound’s protective fungicidal activity and systemic transport after root treatment suggest it may have favorable absorption and distribution characteristics .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanization .
Action Environment
This suggests that its action, efficacy, and stability may be influenced by factors such as soil composition, moisture levels, and the presence of specific plant pathogens .
Biochemical Analysis
Biochemical Properties
4-Chlorocinnamaldehyde has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the biosynthesis of melanin . It has a significant inhibitory effect on both monophenolase and diphenolase activities of tyrosinase . The nature of this interaction is competitive and reversible .
Cellular Effects
This compound has been shown to have antibacterial and antivirulence activities . It can prevent the adhesion of bacteria like Vibrio parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated swimming and swarming phenotypes . It also decreases the secretion of protease, a virulence factor .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of the enzyme tyrosinase . This interaction results in the inhibition of tyrosinase activity, thereby affecting the biosynthesis of melanin .
Temporal Effects in Laboratory Settings
The effects of this compound on tyrosinase activity have been observed over time in laboratory settings . It has been shown to prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase .
Metabolic Pathways
This compound interacts with the enzyme tyrosinase, which is involved in the metabolic pathway of melanin biosynthesis .
Transport and Distribution
Its ability to inhibit tyrosinase suggests that it can interact with this enzyme, which is found in various cell types and tissues .
Subcellular Localization
Given its interaction with tyrosinase, it is likely to be found wherever this enzyme is localized within the cell .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-02-6 | |
Record name | 4-CHLOROCINNAMALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antiviral properties of 4-Chlorocinnamaldehyde?
A1: Research suggests that this compound demonstrates antiviral activity against Coxsackievirus B3 (CVB3), a virus implicated in myocarditis (inflammation of the heart muscle). Studies indicate that this compound, alongside its brominated derivative (α-bromo-4-chlorocinnamaldehyde), effectively reduced viral titers and mitigated cardiac tissue damage in a dose-dependent manner in mice models of CVB3-induced myocarditis []. This antiviral effect is attributed, in part, to the compound's ability to inhibit viral replication.
Q2: How does this compound influence inflammatory responses in the context of viral infection?
A2: Beyond its direct antiviral effects, this compound exhibits anti-inflammatory properties within the context of CVB3 infection. Studies show that it can significantly reduce the production and expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes []. These cytokines play a crucial role in the inflammatory cascade associated with myocarditis, suggesting that this compound might offer therapeutic benefits by dampening the inflammatory response triggered by CVB3 infection.
Q3: Does this compound exhibit antifungal activity, and if so, what is its mechanism of action?
A3: Yes, this compound has shown promising antifungal activity, particularly against Gaeumannomyces graminis var. tritici (Ggt), the fungal pathogen responsible for take-all disease in wheat []. Mechanistically, this compound functions as a laccase inhibitor []. Laccase, a copper-containing oxidase enzyme, is crucial for fungal pathogenesis, and inhibiting its activity can effectively control fungal growth and disease progression.
Q4: Has this compound demonstrated efficacy against biofilms formed by bacterial pathogens?
A4: Yes, research indicates that this compound displays potent inhibitory effects against biofilm formation by Vibrio species, particularly Vibrio parahaemolyticus, a significant marine bacterium responsible for foodborne illnesses []. The compound disrupts various stages of biofilm development, including cell adhesion, surface hydrophobicity, and the production of fimbriae (essential for attachment).
Q5: How does this compound impact the virulence of Vibrio parahaemolyticus?
A5: this compound exhibits multi-faceted effects on the virulence of Vibrio parahaemolyticus. It inhibits flagella-mediated motility, crucial for bacterial spread and colonization []. It also reduces the secretion of proteases, enzymes involved in host tissue degradation and disease progression []. Furthermore, this compound disrupts indole production, a signaling molecule linked to virulence in Vibrio species []. This multifaceted attack on virulence factors underscores its potential as an anti-virulence agent.
Q6: Are there structure-activity relationship (SAR) studies on this compound derivatives, and what insights do they provide?
A6: Yes, SAR studies on this compound derivatives have been conducted, particularly in the context of their antiviral activity against CVB3 []. These studies reveal that incorporating a bromine atom at the alpha position of this compound, creating α-bromo-4-chlorocinnamaldehyde, significantly enhances its antiviral potency while maintaining a favorable toxicity profile []. This suggests that specific structural modifications can fine-tune the biological activity of this compound.
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